Histidine Decarboxylase Inhibition: Methyl Ester (Ki = 1.8 µM) vs. Substituted Derivatives (Complete Loss of Activity)
L-Histidine methyl ester (1) exhibits potent inhibition of rat stomach histidine decarboxylase with a Ki of 1.8 × 10⁻⁶ M. Substitution at various positions on the imidazole ring or modifications to the ester functionality resulted in a decrease or complete loss of inhibitory activity. Among 28 histidine derivatives tested, only the unsubstituted methyl ester retained significant potency, establishing a strict structure-activity requirement for enzyme inhibition [1].
| Evidence Dimension | Histidine decarboxylase inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.8 × 10⁻⁶ M |
| Comparator Or Baseline | 27 other histidine derivatives including substituted methyl esters and modified imidazole compounds |
| Quantified Difference | Substitution results in decrease or complete loss of inhibition; only the unsubstituted methyl ester retains potent activity |
| Conditions | Rat stomach histidine decarboxylase; radiometric assay |
Why This Matters
Researchers requiring a histidine decarboxylase inhibitor must specifically select the unsubstituted methyl ester dihydrochloride form; substituted analogs do not provide the same inhibitory function.
- [1] Kelley JL, Miller CA, White HL. Inhibition of histidine decarboxylase. Derivatives of histidine. J Med Chem. 1977;20(4):506-509. View Source
